molecular formula C8H12ClN3O3S B12369272 Lamivudine-15N,d2

Lamivudine-15N,d2

Cat. No.: B12369272
M. Wt: 268.72 g/mol
InChI Key: LEPNDALFXHAENA-ZRGLCMIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lamivudine-15N,d2 is a deuterium and nitrogen-15 labeled derivative of Lamivudine, a nucleoside reverse transcriptase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Lamivudine. Lamivudine itself is an orally active inhibitor of HIV-1 and hepatitis B virus reverse transcriptase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lamivudine-15N,d2 involves the incorporation of deuterium and nitrogen-15 isotopes into the Lamivudine moleculeThe isotopic labeling is achieved through the use of deuterated and nitrogen-15 labeled reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out under controlled conditions to prevent contamination and ensure consistency .

Chemical Reactions Analysis

Types of Reactions

Lamivudine-15N,d2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction may result in the formation of alcohols or amines .

Scientific Research Applications

Lamivudine-15N,d2 is widely used in scientific research, including:

Mechanism of Action

Lamivudine-15N,d2 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1 and hepatitis B virus. The compound is phosphorylated intracellularly to its active 5’-triphosphate metabolite, which is incorporated into viral DNA by the reverse transcriptase enzyme. This incorporation results in DNA chain termination, effectively halting viral replication .

Properties

Molecular Formula

C8H12ClN3O3S

Molecular Weight

268.72 g/mol

IUPAC Name

4-(15N)azanyl-1-[(2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-yl]pyrimidin-2-one;hydrochloride

InChI

InChI=1S/C8H11N3O3S.ClH/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6;/h1-2,6-7,12H,3-4H2,(H2,9,10,13);1H/t6-,7+;/m0./s1/i3D2,9+1;

InChI Key

LEPNDALFXHAENA-ZRGLCMIASA-N

Isomeric SMILES

[2H]C([2H])([C@@H]1O[C@@H](CS1)N2C=CC(=NC2=O)[15NH2])O.Cl

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N.Cl

Origin of Product

United States

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